Comparison of Computed Physical Properties Across Stereoisomers
The computed physical properties of 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol stereoisomers exhibit measurable differences that impact analytical characterization and formulation. Specifically, the (1R,2R) and (1S,2S) enantiomers (CAS 357407-90-0 and 357407-91-1) share identical computed density (1.181 g/cm³), boiling point (343.77°C at 760 mmHg), and flash point (161.71°C) . In contrast, the (2S) isomer (CAS 460719-57-7) displays a lower computed LogP of 1.70 and a polar surface area of 55.48 Ų [1]. While these differences are subtle, they provide critical benchmarks for identity verification and purity assessment during procurement and quality control, ensuring that the supplied material matches the intended stereochemical specification.
| Evidence Dimension | Computed physicochemical properties |
|---|---|
| Target Compound Data | (1R,2R): Density 1.181 g/cm³, BP 343.77°C; (1S,2S): Density 1.181 g/cm³, BP 343.77°C; (2S): LogP 1.70, PSA 55.48 Ų |
| Comparator Or Baseline | (1R,2R) vs. (1S,2S) vs. (2S) isomers |
| Quantified Difference | Identical density/BP for (1R,2R) and (1S,2S); distinct LogP and PSA for (2S) isomer |
| Conditions | Computed values using standard algorithms (PubChem, ChemSrc) |
Why This Matters
These quantitative property differences enable precise identity confirmation of the intended stereoisomer, a critical step in ensuring experimental reproducibility and avoiding procurement of the wrong chiral form.
- [1] ChemSrc. (2023). 460719-57-7: (2S)-(9CI)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol. View Source
